

Technical Guide: Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate*

Cat. No.: B061593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

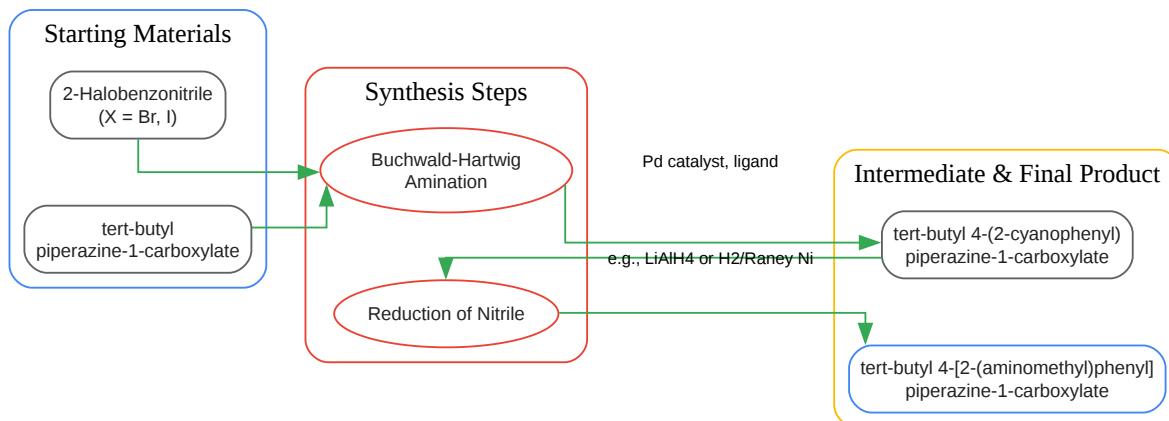
This technical guide provides a summary of the known properties of **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate**, a piperazine derivative with potential applications in pharmaceutical research and development. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on the fundamental physicochemical properties and presents a generalized synthetic approach and analytical workflow based on established methods for structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in this specific ortho-isomer of aminomethylphenyl-piperazine.

Introduction

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS No. 174855-53-9) is a member of the substituted piperazine class of compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets. The presence of a Boc-protected amine and a primary aminomethyl group on the phenyl ring makes this compound a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This document outlines the available data for this compound.

Physicochemical Properties

The fundamental properties of **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate** are summarized in the table below. These data are compiled from various chemical supplier databases.


Property	Value	Source
CAS Number	174855-53-9	--INVALID-LINK--
Molecular Formula	C ₁₆ H ₂₅ N ₃ O ₂	--INVALID-LINK--
Molecular Weight	291.39 g/mol	--INVALID-LINK--
Appearance	Not specified (likely a solid)	General knowledge
Solubility	Not specified	General knowledge
Melting Point	Not specified	General knowledge
Boiling Point	Not specified	General knowledge

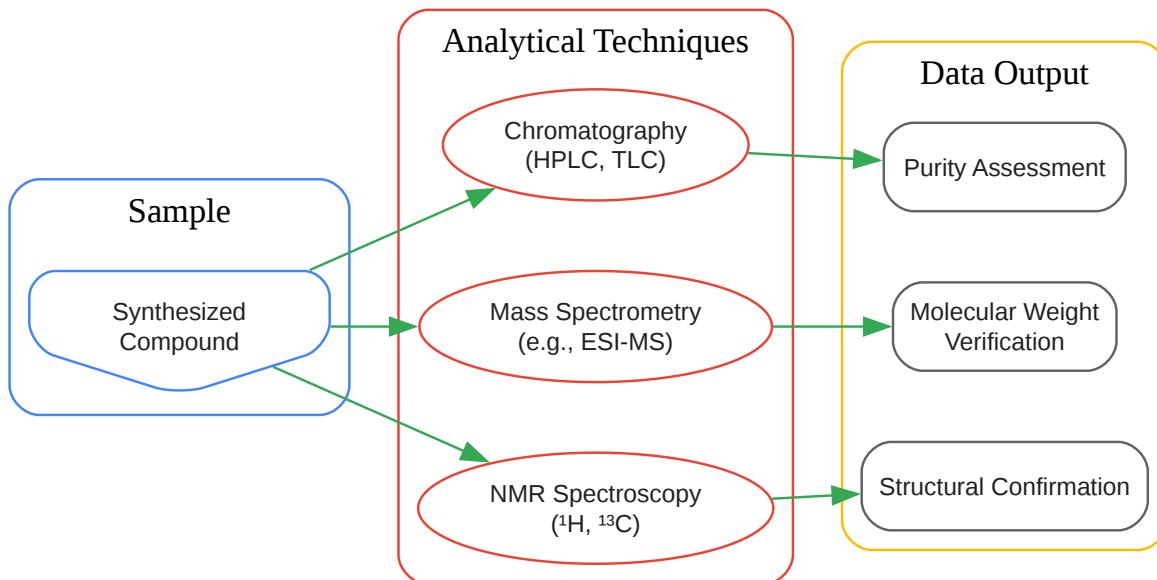
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate** are not readily available. However, based on general synthetic strategies for similar piperazine derivatives, a plausible synthetic route and analytical workflow are proposed below.

Generalized Synthesis

The synthesis of **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate** likely involves a multi-step process. A common approach for the formation of N-arylpiperazines is the Buchwald-Hartwig amination. The aminomethyl group could be introduced either before or after the piperazine coupling, often from a corresponding nitrile or protected amine precursor. A generalized synthetic workflow is depicted below.

[Click to download full resolution via product page](#)


A generalized synthetic workflow for the target compound.

Methodology:

- **Buchwald-Hartwig Amination:** 2-Halobenzonitrile (where X is typically bromine or iodine) is coupled with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an inert solvent like toluene or dioxane. The reaction mixture is heated until completion, yielding the intermediate, tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate.
- **Nitrile Reduction:** The resulting nitrile intermediate is then reduced to the primary amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, or through catalytic hydrogenation using hydrogen gas and a catalyst like Raney nickel or palladium on carbon.
- **Purification:** The final product is purified using standard laboratory techniques such as column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061593#tert-butyl-4-2-aminomethyl-phenyl-piperazine-1-carboxylate-properties\]](https://www.benchchem.com/product/b061593#tert-butyl-4-2-aminomethyl-phenyl-piperazine-1-carboxylate-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com